
1-Fluorophenazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluorophenazine is an organic compound with the molecular formula C₁₂H₇FN₂. It belongs to the phenazine class of compounds, which are known for their diverse biological activities and applications in various fields. The presence of a fluorine atom in the phenazine structure imparts unique properties to this compound, making it a compound of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Fluorophenazine can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with a fluorinated aromatic aldehyde under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the phenazine ring.
Another method involves the oxidative cyclization of fluorinated diphenylamines. This process uses an oxidizing agent, such as potassium permanganate or ferric chloride, to induce cyclization and form the phenazine structure.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized for efficiency, yield, and safety, ensuring that the compound can be produced in sufficient quantities for various applications.
化学反应分析
Types of Reactions: 1-Fluorophenazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ferric chloride. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require strong bases, such as sodium hydride or potassium tert-butoxide, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound, such as quinones.
Reduction: Amine derivatives of this compound.
Substitution: Substituted phenazine derivatives with various functional groups replacing the fluorine atom.
科学研究应用
1-Fluorophenazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique properties make it a valuable intermediate in organic synthesis.
Biology: Studied for its potential antimicrobial and antitumor activities. Phenazine derivatives, including this compound, have shown promise in inhibiting the growth of certain bacteria and cancer cells.
Medicine: Investigated for its potential use in drug development. The compound’s ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: Used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 1-Fluorophenazine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. This property is particularly relevant in its antimicrobial and antitumor activities, where it inhibits the growth of pathogenic microorganisms and cancer cells.
This compound also interacts with cellular enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-Fluorophenazine can be compared with other phenazine derivatives, such as:
Phenazine: The parent compound, which lacks the fluorine atom. Phenazine has similar biological activities but may differ in its reactivity and stability.
2-Fluorophenazine: A similar compound with the fluorine atom at a different position. The position of the fluorine atom can influence the compound’s properties and reactivity.
Fluphenazine: A phenothiazine derivative used as an antipsychotic drug. While structurally related, fluphenazine has different pharmacological properties and applications.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
394-21-8 |
|---|---|
分子式 |
C12H7FN2 |
分子量 |
198.20 g/mol |
IUPAC 名称 |
1-fluorophenazine |
InChI |
InChI=1S/C12H7FN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |
InChI 键 |
FVBUPJIWGKVQPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


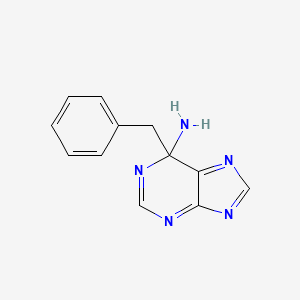
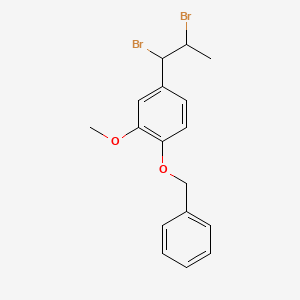
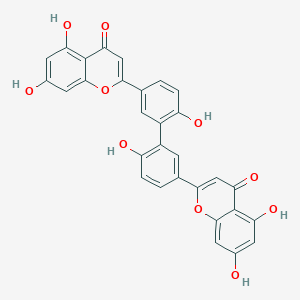
![1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
![1,3-Dimethylbenzo[f]quinoline](/img/structure/B14751012.png)
![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751020.png)
![Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium](/img/structure/B14751034.png)

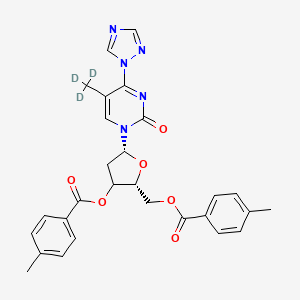

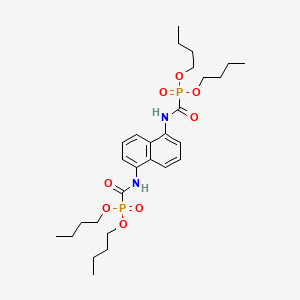
![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
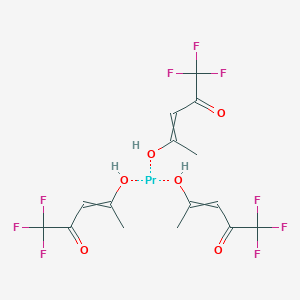
![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)
